

Solubility of Dibutyl Carbonate in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: *Dibutyl carbonate*

Cat. No.: *B105752*

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This technical guide provides a comprehensive overview of the solubility of **dibutyl carbonate** in various organic solvents. **Dibutyl carbonate**, a versatile organic compound, sees application as a solvent, plasticizer, and an intermediate in organic synthesis. A thorough understanding of its solubility is critical for its effective use in research, particularly in drug development for formulation and purification processes. This document collates available solubility data, presents a detailed experimental protocol for its determination, and visualizes the experimental workflow.

Physicochemical Properties of Dibutyl Carbonate

A foundational understanding of **dibutyl carbonate**'s physicochemical properties is essential for interpreting its solubility behavior.

Property	Value
Molecular Formula	C ₉ H ₁₈ O ₃ [1]
Molecular Weight	174.24 g/mol [1]
Appearance	Colorless liquid[2]
Density	0.925 - 0.932 g/cm ³ [3][4]
Boiling Point	Approximately 205-207.2 °C[4][5]
Flash Point	76 °C[4]
LogP (calculated)	2.74 - 3[4]

The calculated LogP value indicates that **dibutyl carbonate** is a moderately lipophilic and nonpolar molecule, which is a key factor in determining its solubility profile.

Quantitative Solubility Data

Quantitative solubility data for **dibutyl carbonate** in a wide range of organic solvents is not extensively available in publicly accessible literature. However, a specific solubility value has been reported in dimethyl sulfoxide (DMSO).

Solvent	Temperature (°C)	Solubility
Dimethyl Sulfoxide (DMSO)	Not Specified	55 mg/mL (315.66 mM)[6]

Qualitative Solubility and Miscibility

Based on the principle of "like dissolves like," **dibutyl carbonate**'s nonpolar nature suggests good solubility in other nonpolar organic solvents. Qualitative assessments indicate that it is miscible with a variety of common organic solvents.

Dibutyl carbonate is reportedly miscible with the following solvents:[5]

- Ethanol
- Benzene

- Diethyl ether
- Trichloromethane
- 2-Propanone (Acetone)
- Heptyl acetate
- Tributyl phosphate

It is expected to have low solubility in highly polar solvents like water.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, the following detailed experimental protocol, adapted from the shake-flask method for similar long-chain dialkyl carbonates, can be employed.^[7] This method is considered the gold standard for determining the equilibrium solubility of a compound in a solvent.

Objective: To determine the equilibrium solubility of **dibutyl carbonate** in a specific organic solvent at a controlled temperature.

Materials:

- **Dibutyl carbonate** (high purity)
- Selected organic solvent (analytical grade)
- Analytical balance
- Glass vials with screw caps
- Constant temperature shaker bath
- Centrifuge
- Volumetric flasks and pipettes

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

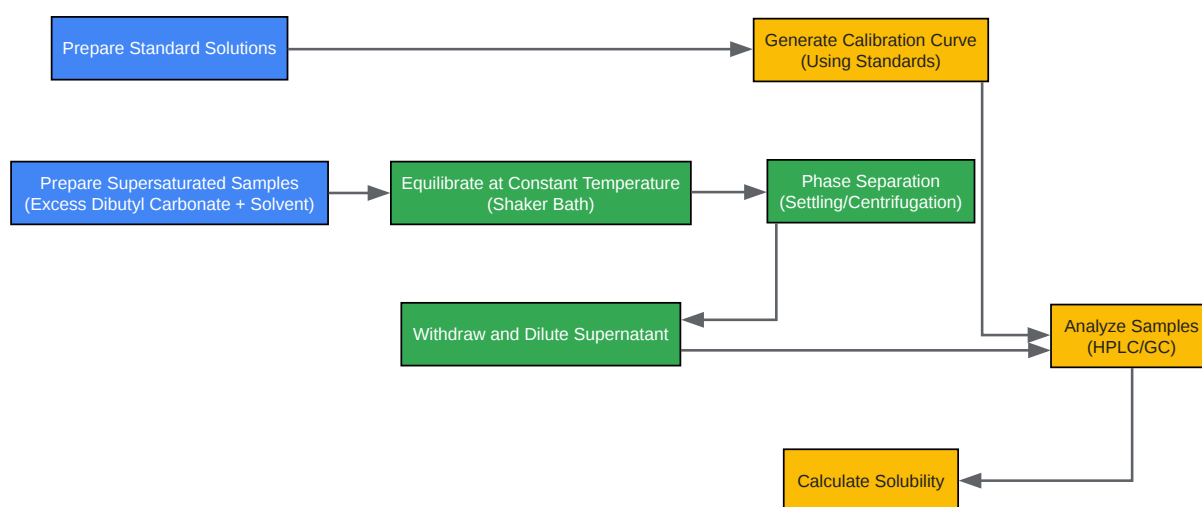
Procedure:

- Preparation of Standards: Prepare a series of standard solutions of **dibutyl carbonate** in the chosen solvent of known concentrations. These will be used to create a calibration curve for quantitative analysis.
- Sample Preparation: Add an excess amount of **dibutyl carbonate** to several glass vials. The presence of undissolved solute is necessary to ensure that the solution reaches saturation.
- Addition of Solvent: Accurately pipette a known volume of the selected organic solvent into each vial containing the excess **dibutyl carbonate**.
- Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient duration (e.g., 24 to 72 hours) to ensure that equilibrium is reached. It is recommended to perform a preliminary experiment to determine the time required to achieve equilibrium.
- Phase Separation: After equilibration, remove the vials from the shaker bath and allow them to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. For fine suspensions, centrifugation at the experimental temperature can be used to achieve clear separation.
- Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pre-warmed/cooled pipette to the experimental temperature to avoid any temperature-induced precipitation. Immediately dilute the aliquot with a known volume of the solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
- Quantitative Analysis: Analyze the diluted samples using a validated HPLC or GC method. The concentration of **dibutyl carbonate** in the saturated solution is determined by comparing the analytical response to the calibration curve.

- Data Reporting: The solubility is typically reported in units such as mg/mL, g/100g of solvent, or mole fraction.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **dibutyl carbonate**.



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Caption: Workflow for determining **dibutyl carbonate** solubility.

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